5-bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl4N3O2S/c15-10-6-5-9(24-10)11(23)21-12(14(17,18)19)22-13(25)20-8-4-2-1-3-7(8)16/h1-6,12H,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLOSLPMQZHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-06-8 | |
| Record name | 5-BR-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.7 g/mol. The compound features a furan ring and a thiourea moiety, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent research indicates that compounds containing thiourea and furan derivatives exhibit antiviral properties. For instance, studies have shown that similar thiourea derivatives can inhibit viral replication by targeting specific viral enzymes. The compound's structural analogs have demonstrated effectiveness against various viruses, including HIV and HCV, showcasing IC50 values in the low micromolar range .
Anticancer Potential
The compound's anticancer activity has been explored through in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways. A study reported that related compounds with similar structures inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thiourea moiety may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Interaction with Cellular Targets : The furan ring may facilitate interactions with cellular receptors or enzymes, enhancing the compound's bioactivity.
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Against HCV : A study conducted on a series of thiourea derivatives showed that those with structural similarities to our compound exhibited significant inhibition of HCV replication. The most effective derivative had an IC50 value of 0.26 µM, indicating a strong potential for further development .
- Cytotoxicity in Cancer Models : In vitro assays on MCF-7 breast cancer cells revealed that the compound induced cell death at concentrations around 10 µM. Flow cytometry analysis confirmed the activation of apoptotic markers such as caspase-3 and PARP cleavage .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Bromo-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide
- CAS No.: 303061-97-4
- Molecular Formula : C₁₆H₁₂BrCl₄N₃O₂S
- Molecular Weight : 499.64 g/mol
- Key Functional Groups :
- Brominated furan-2-carboxamide core.
- Trichloroethyl backbone.
- 2-Chlorophenyl-substituted thiourea moiety.
Physicochemical Properties :
- Storage : Requires protection from heat, moisture, and ignition sources due to reactive halogen groups .
- Safety Profile : Classified under hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental toxicity) .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Findings :
Functional Group Variations in Thiourea Derivatives
Key Findings :
- Thiourea vs. Carbamoyl : Thiourea derivatives (target compound) show stronger enzyme binding than carbamoyl analogs (e.g., 5ab) due to sulfur’s polarizability and hydrogen-bonding capacity .
- Nitrofuran Activity : Nitro groups (e.g., in 22a) enhance antiparasitic activity but reduce stability compared to brominated furans .
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
